3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine
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Overview
Description
3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine is a complex organic compound characterized by its unique structure, which includes a bromine atom and a benzodioxarsepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine typically involves the use of polyphosphoric acid and brominated precursors. One common method includes the addition of 2-bromo-3,4-dihydro-N-hydroxy- (2H) -naphthalimide to heated polyphosphoric acid at 60°C, followed by hydrolysis and purification steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS can lead to the formation of brominated derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the modulation of enzymatic activity and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated benzodioxarsepine derivatives and related heterocyclic compounds such as imidazoles and triazoles .
Uniqueness
What sets 3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine apart from similar compounds is its specific bromine substitution and the unique structure of the benzodioxarsepine ring, which may confer distinct chemical and biological properties.
Properties
CAS No. |
82674-22-4 |
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Molecular Formula |
C8H8AsBrO2 |
Molecular Weight |
290.97 g/mol |
IUPAC Name |
3-bromo-1,5-dihydro-2,4,3-benzodioxarsepine |
InChI |
InChI=1S/C8H8AsBrO2/c10-9-11-5-7-3-1-2-4-8(7)6-12-9/h1-4H,5-6H2 |
InChI Key |
WOIVZWITYMBCSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CO[As](O1)Br |
Origin of Product |
United States |
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